A Comprehensive Guide to the Structural Elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
A Comprehensive Guide to the Structural Elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation and confirmation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, a compound of interest for its potential biological activities.[1] This document eschews a rigid template, instead opting for a narrative that mirrors the logical flow of scientific inquiry, from synthesis to spectroscopic analysis and final confirmation.
Foundational Insights: Synthesis and Initial Structural Hypothesis
The journey of structural elucidation begins with the synthesis of the target molecule. Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate can be synthesized from diethyl malonate and chloroacetyl chloride, followed by reaction with aniline.[2] This synthetic route provides the initial hypothesis for the molecular structure.
The reaction involves the formation of an intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, which then undergoes nucleophilic substitution at the 2-position with aniline to yield the final product.[2] This reaction mechanism strongly suggests the connectivity of the atoms as depicted in the proposed structure.
The Spectroscopic Gauntlet: A Multi-faceted Approach to Structure Verification
A single analytical technique is rarely sufficient for complete structural elucidation. A battery of spectroscopic methods must be employed, with each providing a unique piece of the puzzle. The interplay of these techniques provides a self-validating system for confirming the molecular architecture.
The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3]
The ¹H NMR spectrum provides the first detailed glimpse into the molecule's proton environment. Based on the proposed structure and data from analogous compounds, the following proton signals are anticipated:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Ethyl CH₃ | ~1.3 | Triplet | 3H | Characteristic signal for an ethyl ester group, coupled to the OCH₂ protons. |
| Ethyl OCH₂ | ~4.2 | Quartet | 2H | Coupled to the adjacent CH₃ protons of the ethyl group. |
| Dihydrofuran CH₂ | ~4.5 | Singlet | 2H | Protons at the 5-position of the dihydrofuran ring. The singlet nature suggests no adjacent protons. |
| Aromatic Protons | ~7.0 - 7.5 | Multiplets | 5H | Signals corresponding to the protons on the aniline ring. |
| NH Proton | ~9.0 - 11.0 | Broad Singlet | 1H | The broadness of this signal is characteristic of an amine proton and is often exchangeable with D₂O. Its downfield shift is indicative of its involvement in intramolecular hydrogen bonding and the enaminone system. |
Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH, CH₂, and CH₃ groups.
| Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Key Insights |
| Ethyl CH₃ | ~14 | Positive | Aliphatic methyl carbon. |
| Dihydrofuran CH₂ | ~68 | Negative | Methylene carbon in the dihydrofuran ring. |
| Ethyl OCH₂ | ~60 | Negative | Methylene carbon of the ethyl ester. |
| C3 (C-COOEt) | ~100 | No Signal | Quaternary carbon of the enaminone system. |
| Aromatic CHs | ~120 - 130 | Positive | Aromatic carbons with attached protons. |
| Aromatic C (C-NH) | ~140 | No Signal | Quaternary aromatic carbon attached to the nitrogen. |
| C2 (C-NH) | ~160 | No Signal | Carbon of the enaminone double bond attached to the nitrogen. |
| Ester C=O | ~165 | No Signal | Carbonyl carbon of the ethyl ester. |
| Furanone C=O | ~175 | No Signal | Ketone carbonyl carbon in the dihydrofuran ring. |
The chemical shifts of the enaminone carbons (C2 and C3) are particularly diagnostic.[4]
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system. For this molecule, a key correlation would be observed between the ethyl CH₃ and OCH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5][6] This experiment would definitively link the proton signals to their corresponding carbon signals listed in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[5][7] This is arguably the most powerful tool for piecing together the molecular framework. Key expected HMBC correlations include:
-
The NH proton to C2 and the aromatic carbons.
-
The dihydrofuran CH₂ protons (at C5) to the furanone carbonyl carbon (C4) and C3.
-
The ethyl OCH₂ protons to the ester carbonyl carbon.
-
The following diagram illustrates the logical workflow for NMR-based structure elucidation.
Probing Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H Stretch | Amine |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1750 | C=O Stretch | Ketone (in a five-membered ring) |
| ~1660 | C=O Stretch | Ester (conjugated) |
| ~1620 | C=C Stretch | Enaminone |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
The presence of two distinct carbonyl peaks is a key feature to confirm in the IR spectrum.
Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The expected molecular weight for C₁₃H₁₃NO₄ is 247.08 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃).
-
Cleavage of the aniline group.
-
Retro-Diels-Alder type fragmentation of the dihydrofuran ring.
-
A general fragmentation pathway for furanone derivatives can be a useful reference for interpreting the mass spectrum.[9]
The Enaminone Tautomerism: A Critical Consideration
The structure of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate features a β-enaminone system. This system can exist in tautomeric forms, primarily the keto-enamine and the enol-imine forms.
Spectroscopic evidence, particularly from NMR, strongly indicates that the keto-enamine form is the predominant tautomer in solution. The downfield chemical shift of the NH proton suggests strong intramolecular hydrogen bonding with the ester carbonyl, which stabilizes this form. Furthermore, the ¹³C chemical shifts for the carbonyl carbons are consistent with the proposed keto-enamine structure.[4]
Ultimate Confirmation: Single-Crystal X-ray Diffraction
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry. A crystal structure of a closely related derivative, Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, has shown that the dihydrofuran ring is nearly planar.[5][10] Obtaining a crystal structure of the title compound would be the final, definitive step in its structural elucidation.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate is a process of logical deduction, beginning with a hypothesis from its synthesis and proceeding through a series of increasingly detailed spectroscopic analyses. The convergence of data from ¹H NMR, ¹³C NMR, 2D NMR, IR, and MS creates a self-validating and robust confirmation of the molecular structure. The critical consideration of tautomerism, and its resolution through spectroscopic evidence, highlights the nuanced thinking required in modern structural chemistry. While X-ray crystallography remains the gold standard for absolute proof, the synergistic use of spectroscopic methods provides a high degree of confidence for researchers and drug development professionals.
References
-
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Website. Available at: [Link]
-
Chen, Y.-F., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(4), 2443–2448. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-16. Available at: [Link]
-
Natarajan, S., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2315. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. PubChem. Available at: [Link]
-
Tsai, C.-H., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Experimental and Therapeutic Medicine, 10(4), 1433-1438. Available at: [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Varian, Inc. (n.d.). Varian 400-MR NMR Spectrometer. Agilent Technologies. Available at: [Link]
-
Wishart, D. S. (2011). HMBC (Heteronuclear Multiple Bond Correlation). Metabolomics. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]
-
Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. futurity-proceedings.com [futurity-proceedings.com]
- 4. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. imreblank.ch [imreblank.ch]
- 10. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
